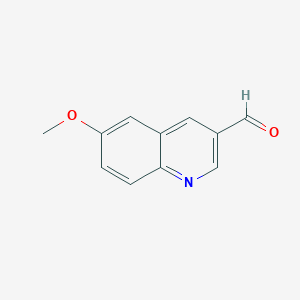

6-Methoxyquinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZDZJCVUKXINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490291 | |

| Record name | 6-Methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-60-8 | |

| Record name | 6-Methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The presence of a methoxy group at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position makes this molecule a versatile building block in medicinal chemistry and organic synthesis. The electron-donating methoxy group can influence the electronic properties of the quinoline ring system, while the aldehyde functionality serves as a synthetic handle for the introduction of diverse molecular fragments and the construction of more complex architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its utilization in research and drug discovery.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, its fundamental properties can be inferred from its structure and data from closely related analogues.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| CAS Number | 13669-60-8 | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not reported. For comparison, the isomer 6-methoxyquinoline-4-carbaldehyde has a melting point of 160 °C.[2] The related 2-chloro-6-methoxyquinoline-3-carbaldehyde has a melting point of 146 °C.[3] | |

| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and DMSO. | Inferred from related compounds |

| Spectroscopic Data | Specific experimental spectra are not readily available. Predicted mass spectral data for various adducts are available.[4] For comparison, the ¹H NMR of the related 2-chloro-6-methoxyquinoline-3-carbaldehyde shows the aldehyde proton as a singlet around δ 10.0 ppm and the methoxy protons as a singlet around δ 3.40 ppm.[3] The IR spectrum of this analogue shows a characteristic C=O stretching vibration for the aldehyde at 1636 cm⁻¹.[3] |

Synthesis of this compound

The most probable and widely used method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In the context of synthesizing this compound, the likely starting material would be a suitably substituted acetanilide.

The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[3]

Figure 1: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Plausible Synthetic Protocol (based on the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde)

This protocol is adapted from the synthesis of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and represents a logical and field-proven approach.[3] The final step of dechlorination would be required to obtain the target molecule.

Step 1: Formation of the Vilsmeier Reagent

-

Rationale: The highly electrophilic Vilsmeier reagent is generated in situ and is the key formylating agent.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature to ensure complete formation of the Vilsmeier reagent.

-

Step 2: Vilsmeier-Haack Reaction and Cyclization

-

Rationale: The electron-rich aromatic ring of the p-methoxyacetanilide attacks the electrophilic Vilsmeier reagent, leading to formylation and subsequent intramolecular cyclization to form the quinoline ring system.

-

Procedure:

-

To the freshly prepared Vilsmeier reagent, add p-methoxyacetanilide portion-wise, ensuring the temperature does not rise significantly.

-

After the addition, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Cool the reaction mixture to room temperature.

-

Step 3: Hydrolysis and Product Isolation

-

Rationale: The intermediate is hydrolyzed to generate the aldehyde functionality and precipitate the product.

-

Procedure:

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates out.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry. This will likely yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.

-

Step 4: Dechlorination

-

Rationale: The chloro group at the 2-position, a common feature of Vilsmeier-Haack synthesis of quinolines from acetanilides, needs to be removed to obtain the final product.

-

Procedure:

-

Catalytic hydrogenation is a standard method for dechlorination. Dissolve the 2-chloro-6-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a palladium catalyst, such as 10% Pd on carbon (Pd/C), and a base like sodium acetate.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde group, which can undergo a wide range of transformations, making it a valuable intermediate in organic synthesis.

Figure 2: Key reactions of the aldehyde group in this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a well-established pharmacophore, and derivatives of 6-methoxyquinoline have shown a wide range of biological activities. The aldehyde group at the 3-position allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

-

Antimicrobial Agents: The aldehyde can be converted into imines (Schiff bases) and other nitrogen-containing heterocycles, which are known to exhibit antibacterial and antifungal properties. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been documented as antimicrobial agents.

-

Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. The aldehyde can be used to synthesize chalcones, pyrazolines, and other heterocyclic systems that have been investigated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: Quinoline derivatives have been explored as inhibitors of inflammatory pathways. The aldehyde can be a starting point for the synthesis of novel compounds with potential anti-inflammatory activity.[1]

-

Antimalarial Drugs: The 6-methoxyquinoline moiety is a key feature of the antimalarial drug quinine. The aldehyde at the 3-position provides a site for modification to develop new antimalarial candidates.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed or inhaled.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on related compounds and should be used as a general guide. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.

References

-

Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubMed Central. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Retrieved from [Link]

-

PubChem. 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]

-

PubChemLite. 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2). Retrieved from [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

PubChem. 6-Methoxyquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

PubChem. 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

-

mzCloud. 6 Methoxyquinoline. Retrieved from [Link]

-

ResearchGate. (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Retrieved from [Link]

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

-

Bentham Science. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

-

ResearchGate. Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022, April 19). Retrieved from [Link]

-

PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

PubChem. 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Hindawi. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

-

PubMed. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from [Link]

-

ResearchGate. (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. PubChemLite - 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]

Introduction: The Quinoline Scaffold in Modern Chemistry

An In-Depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Molecular Structure, Synthesis, and Applications

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this important class of compounds, this compound stands out as a versatile synthetic intermediate. Its structure combines the foundational quinoline scaffold with two key functional groups: a methoxy group at the 6-position, which modulates electronic properties and can influence pharmacological activity, and a highly reactive carbaldehyde (formyl) group at the 3-position. This aldehyde function serves as a critical chemical handle, enabling chemists to construct more complex molecular architectures for drug discovery and the development of functional materials.

This guide provides a detailed examination of the molecular structure, synthesis, and chemical reactivity of this compound, tailored for researchers and scientists in the field of drug development and organic synthesis.

Section 1: Molecular Structure and Physicochemical Properties

This compound is an aromatic aldehyde built upon the quinoline framework. The molecule's geometry is largely planar, a characteristic feature of fused aromatic ring systems. The electron-donating methoxy group (-OCH₃) at the C6 position and the electron-withdrawing aldehyde group (-CHO) at the C3 position create a specific electronic distribution within the ring system, influencing its reactivity and intermolecular interactions.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1][3] |

| CAS Number | 128139-44-6 | N/A |

| Appearance | Expected to be a solid | [4] |

| XLogP3-AA | 1.6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Note: Experimental data for this specific isomer is limited; some properties are inferred from closely related structures like 6-Methoxyquinoline-4-carboxaldehyde.

Section 2: Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] It provides an efficient route to synthesize 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetanilides.[6] This reaction involves the use of a Vilsmeier reagent, which is an electrophilic chloroiminium salt typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5]

The causality behind this synthetic choice is twofold:

-

Versatility: The reaction is tolerant of various substituents on the starting acetanilide, allowing for the creation of a diverse library of quinoline derivatives.

-

Strategic Functionalization: The reaction directly installs both a chloro group at the 2-position and a formyl group at the 3-position. The resulting 2-chloro-3-formylquinoline is a highly valuable intermediate, as both functional groups can be selectively transformed in subsequent synthetic steps.

Caption: General workflow of the Vilsmeier-Haack quinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of acetanilides and serves as a self-validating system for synthesizing the quinoline core.[7][8]

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 molar equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 4 molar equivalents) dropwise to the DMF with continuous stirring. The formation of the solid Vilsmeier reagent will be observed.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.

Step 2: Cyclization Reaction

-

Dissolve 4-methoxyacetanilide (1 molar equivalent) in a minimal amount of DMF.

-

Add the solution of 4-methoxyacetanilide dropwise to the prepared Vilsmeier reagent.

-

After the addition, slowly raise the temperature and reflux the reaction mixture at 80-90 °C for approximately 4-6 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium species to the final aldehyde.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

-

The solid product, 2-chloro-6-methoxyquinoline-3-carbaldehyde, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure compound.[1]

The resulting 2-chloro-6-methoxyquinoline-3-carbaldehyde can then be used in further reactions, such as nucleophilic substitution to replace the chlorine atom or reactions involving the aldehyde group.

Section 3: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & References |

| ¹H NMR | Aldehyde (-CHO) | δ 10.0 - 10.8 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This is a characteristic region for aromatic aldehydes.[10] |

| Aromatic (Quinoline) | δ 7.0 - 9.0 ppm | Protons on the heterocyclic aromatic ring system appear in this range. The specific shifts are influenced by the electronic effects of the substituents. | |

| Methoxy (-OCH₃) | δ 3.9 - 4.1 ppm (singlet) | The protons of the methoxy group typically appear as a sharp singlet in this region.[10] | |

| ¹³C NMR | Carbonyl (C=O) | δ 190 - 192 ppm | The carbonyl carbon of the aldehyde is significantly downfield.[10] |

| Methoxy (-OCH₃) | δ 55 - 57 ppm | The carbon of the methoxy group appears in this characteristic upfield region.[10] | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1690 - 1710 cm⁻¹ | A strong, sharp absorption band characteristic of an aromatic aldehyde's carbonyl group.[10] |

| C-O Stretch (Methoxy) | 1230 - 1270 cm⁻¹ (asymmetric) & 1020 - 1075 cm⁻¹ (symmetric) | These bands correspond to the stretching vibrations of the aryl-ether linkage. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 187.06 | The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of C₁₁H₉NO₂.[11] |

Section 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound is rooted in the reactivity of its aldehyde group. This functional group is a gateway to a multitude of chemical transformations, allowing for the elaboration of the quinoline scaffold into more complex and potentially bioactive molecules.

Caption: Key synthetic transformations of the aldehyde group.

These transformations are fundamental in drug development for several reasons:

-

Scaffold Decoration: The aldehyde can be converted into linkers or other functional groups to explore structure-activity relationships (SAR). For example, conversion to a carboxylic acid allows for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

-

Bioisosteric Replacement: The aldehyde can be transformed into other groups (e.g., nitriles, oximes) that may serve as bioisosteres, potentially improving metabolic stability or binding affinity.

-

Synthesis of Fused Heterocycles: The aldehyde can participate in cyclocondensation reactions to build additional rings onto the quinoline framework, leading to novel and complex heterocyclic systems with unique pharmacological profiles.

The 6-methoxyquinoline core itself is a privileged structure, found in numerous natural products and synthetic drugs.[12][13] Its presence is often associated with beneficial pharmacokinetic properties and biological activity. Therefore, derivatives synthesized from this compound are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[14][15]

Conclusion

This compound is a strategically important molecule in synthetic organic and medicinal chemistry. Its structure, featuring a reactive aldehyde group on a biologically relevant quinoline scaffold, makes it an ideal starting point for the synthesis of diverse and complex target molecules. The robust and efficient Vilsmeier-Haack reaction provides a reliable method for its synthesis, ensuring its accessibility to the research community. A thorough understanding of its molecular structure, properties, and reactivity empowers scientists to leverage this versatile building block in the rational design and development of next-generation therapeutics and functional materials.

References

- Vertex AI Search. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications.

- Guidechem. (n.d.). What is the synthesis method of 6-Methoxyquinoline? - FAQ.

- MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent.

- PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde.

- PubChemLite. (n.d.). 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2).

- ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.

- ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde.

- MDPI. (n.d.). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look.

- PubChem. (n.d.). 6-Methoxyquinoline.

- The Royal Society of Chemistry. (2019). Supporting Information - Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties.

- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- Sigma-Aldrich. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde.

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.

- PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde.

- INCEMC. (n.d.). 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic.

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- CSIR. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxyquinoline-4-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. nbinno.com [nbinno.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Page loading... [wap.guidechem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of the 6-Methoxyquinoline-3-carbaldehyde Scaffold

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a cornerstone of successful research. This guide provides an in-depth look at the 6-methoxyquinoline-3-carbaldehyde scaffold, a heterocyclic system of significant interest in medicinal chemistry.

While comprehensive experimental data for the specific molecule, this compound, is not widely available in published literature, this guide will focus on the characterization of its immediate and critical precursor, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . By thoroughly understanding the properties of this key intermediate, researchers can establish a reliable baseline for purity, structure, and subsequent synthetic modifications. We will also provide well-founded predictions for the target molecule's properties, creating a complete workflow for its synthesis and characterization.

The 6-Methoxyquinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a foundational motif in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The methoxy substituent at the 6-position, in particular, can significantly influence the molecule's electronic properties and metabolic stability, making it a valuable building block for novel therapeutics.[3] Derivatives of this scaffold have shown promise for their antioxidant, anti-inflammatory, and antitumor properties.[3]

The aldehyde functional group at the 3-position serves as a versatile chemical handle, allowing for a multitude of subsequent reactions such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid, thereby enabling the exploration of a broad chemical space.

The Gateway Intermediate: Physicochemical Profile of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

In a common synthetic route, the title compound's direct precursor is 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Characterizing this intermediate is a critical quality control step before proceeding with further synthesis. Its physical properties provide a benchmark for purity and identity.

| Property | Experimental Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[4] |

| Molecular Weight | 221.64 g/mol | PubChem[4] |

| Appearance | Solid | - |

| Melting Point | 146 °C | International Journal of Science and Research[5] |

| Infrared (IR) Peaks (KBr, cm⁻¹) | 1636 (C=O), 1474-1600 (Aromatic), 2731, 2677 (Aldehyde C-H) | International Journal of Science and Research[5] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 3.40 (s, 3H, -OCH₃), 6.74 (s, 1H, H-5), 7.62-7.64 (m, 1H, H-4) | International Journal of Science and Research[5] |

| CAS Number | 73568-29-3 | PubChem[4] |

Experimental Protocols for Structural Verification

The following protocols represent standard, self-validating methodologies for confirming the identity and purity of a synthesized batch of 2-Chloro-6-methoxyquinoline-3-carbaldehyde.

Melting Point Determination

Expertise & Rationale: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C). Impurities depress and broaden this range. This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a 2-3 mm column at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (~10-20 °C/min) to find an approximate melting range. This saves time on subsequent, more precise measurements.

-

Precise Determination: Using a fresh capillary, heat the block quickly to about 20 °C below the approximate melting point found. Then, reduce the ramp rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For pure 2-Chloro-6-methoxyquinoline-3-carbaldehyde, this should be centered around 146 °C.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The choice of solvent is critical; the sample must be fully dissolved. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for polar heterocyclic compounds.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. If the sample does not fully dissolve, gentle warming or sonication may be applied.

-

Transfer: Using a Pasteur pipette with a small cotton plug at the tip (to filter any particulate matter), transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may need optimization based on sample concentration.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the peaks in the ¹H spectrum. The expected chemical shifts for the key protons of the precursor should be confirmed against literature values.[5]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity. Electron Impact (EI) is a common technique that provides a molecular ion (M⁺) peak and a characteristic fragmentation pattern that can be used as a molecular fingerprint.

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Ionization: Introduce the sample into the mass spectrometer. In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Interpretation: Look for the molecular ion peak. For 2-Chloro-6-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂), the expected M⁺ peak would be at m/z ≈ 221. Also, observe the isotopic pattern for the (M+2)⁺ peak, which should be approximately one-third the height of the M⁺ peak, characteristic of the presence of a single chlorine atom.[6]

Predicted Profile of this compound

Upon successful conversion of the chloro-intermediate (e.g., via catalytic hydrogenation), the target compound, this compound, would be formed. While experimental data is scarce, its properties can be reasonably predicted based on its structure and data from related isomers.

| Property | Predicted Value / Expected Characteristic | Rationale |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.19 g/mol | Calculated from formula[7] |

| Appearance | Likely a yellow or off-white solid | Based on related quinoline aldehydes |

| Melting Point | 100 - 130 °C | Removal of the electronegative chlorine and potential changes in crystal packing would likely lower the melting point compared to the 146 °C precursor. |

| Solubility | Low solubility in water; soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate. | The parent quinoline scaffold is only slightly soluble in cold water.[2] This derivative is expected to follow that trend. |

| ¹H NMR Chemical Shift (δ, ppm) | Aldehyde proton (CHO) ~10.0-10.5 ppm; Singlet for methoxy (-OCH₃) ~3.9-4.1 ppm. | Aldehyde protons are characteristically downfield. Methoxy groups on aromatic rings typically appear in this region. |

| Mass Spectrum (m/z) | Molecular Ion [M]⁺ at 187 | Corresponds to the exact mass of the molecular formula. |

The Critical Role of Physical Properties in Drug Development

The physical properties determined in the laboratory are not mere data points; they are critical predictors of a compound's potential success as a therapeutic agent. The relationship between these foundational properties and the drug development pathway is complex and interconnected.[8][9]

Caption: Interconnectivity of core physical properties and their impact on drug development.

As the diagram illustrates, early-stage characterization is paramount. A high, sharp melting point suggests good purity and potentially high thermal stability. Solubility is a direct gatekeeper to bioavailability; a compound that cannot dissolve in physiological media is unlikely to be an effective oral drug.[10] Molecular weight and lipophilicity (often estimated as LogP) are key components of drug-likeness rules, such as Lipinski's Rule of 5, which help predict if a compound has the properties of an orally active drug.

Conclusion

The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. While direct experimental data on this specific molecule is limited, a robust characterization of its key synthetic intermediate, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, provides the necessary foundation for quality control and further research. By employing standard analytical protocols and understanding how fundamental physical properties influence the entire drug discovery pipeline, researchers can more effectively and efficiently navigate the path from a novel molecule to a potential therapeutic.

References

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[Link]

-

PubChem. 6-Methoxyquinoline-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.[Link]

-

Sciencemadness Wiki. Quinoline.[Link]

-

PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information.[Link]

-

ResearchGate. 2-Methoxyquinoline-3-carbaldehyde.[Link]

-

PubChem. 6-Methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Importance of Physicochemical Properties In Drug Discovery.[Link]

-

OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry.[Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.[Link]

-

Wikipedia. Quinoline.[Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]

-

University of Calgary. Melting point determination.[Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.[Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.[Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 7. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iipseries.org [iipseries.org]

6-Methoxyquinoline-3-carbaldehyde IUPAC name

An In-Depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic aromatic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, beginning with its formal IUPAC nomenclature and physicochemical properties. We delve into a detailed, mechanistically-grounded synthetic protocol, offering insights into the strategic choices behind the reaction steps. Furthermore, this document outlines the expected spectroscopic signature of the molecule for its unambiguous identification and discusses its vast potential as a versatile intermediate for the development of novel therapeutic agents and functional materials. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this high-value chemical entity.

Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is the foundation of all scientific investigation. This section details the formal naming conventions, structure, and fundamental properties of the target compound.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

In chemical literature and supplier catalogs, it is also frequently and acceptably referred to by the synonym 6-methoxyquinoline-3-carboxaldehyde [1][2]. The suffix "carbaldehyde" is used when the aldehyde group (-CHO) is attached to a ring structure.

Chemical Structure

The molecule consists of a quinoline bicyclic system, with a methoxy group (–OCH₃) substituted at the 6-position and a carbaldehyde group (–CHO) at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. These data are essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 13669-60-8 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | 99-100 °C | [2] |

| Boiling Point | 353.7 °C at 760 mmHg (Predicted) | [2] |

| InChI Key | InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3 | [2] |

Synthesis and Mechanistic Insights

The synthesis of quinoline aldehydes is a well-established field, with the Vilsmeier-Haack reaction being a paramount strategy for the formylation of electron-rich aromatic and heteroaromatic systems[3]. This method provides a direct and efficient route to compounds like this compound.

Retrosynthetic Analysis and Strategy

The primary disconnection for synthesizing the target molecule is at the C3-aldehyde bond. This suggests a formylation reaction on a 6-methoxyquinoline precursor. The methoxy group at the 6-position is an electron-donating group, which activates the quinoline ring system towards electrophilic substitution. The Vilsmeier-Haack reaction is the ideal choice as it employs a mild electrophile, the Vilsmeier reagent (chloroiminium ion), which is highly effective for formylating activated heterocycles[3].

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The reaction proceeds by first generating the Vilsmeier reagent in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphoryl chloride, POCl₃). This electrophilic species then attacks the electron-rich quinoline ring, followed by hydrolysis to yield the final aldehyde.

Caption: Workflow for the synthesis via Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for heterocyclic compounds[3].

Materials:

-

6-Methoxyquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is performed under anhydrous and inert conditions (nitrogen) to prevent quenching of the highly reactive POCl₃ and the intermediate Vilsmeier reagent by atmospheric moisture. Cooling to 0 °C helps to control the exothermic reaction upon addition of POCl₃.

-

-

Formation of Vilsmeier Reagent and Formylation: Add phosphoryl chloride (POCl₃) (1.5-2.0 equivalents) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, then heat to 60-70 °C for an additional 4-8 hours.

-

Causality: The dropwise addition controls the initial reaction rate. Subsequent heating provides the necessary activation energy to drive the electrophilic substitution on the quinoline ring to completion.

-

-

Hydrolysis (Workup): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Causality: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the intermediate iminium salt to the desired aldehyde. The process is highly exothermic and can release gas, necessitating slow, careful addition.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Causality: The organic product is more soluble in DCM than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble byproducts.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Causality: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer. MgSO₄ is a drying agent that removes trace amounts of water.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure this compound.

-

Causality: Column chromatography separates the target compound from unreacted starting material and any side products based on differences in polarity.

-

Spectroscopic Characterization and Structural Analysis

Unambiguous confirmation of the synthesized product's identity is achieved through a combination of standard spectroscopic techniques.

Expected Spectroscopic Signatures

The following table summarizes the key signals expected in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 9.9-10.1 ppm (s, 1H)δ ~9.0 ppm (s, 1H)δ ~8.0 ppm (s, 1H)δ 7.0-8.0 ppm (m, 3H)δ ~4.0 ppm (s, 3H) | Aldehyde proton (CHO).Proton at C2 (adjacent to N).Proton at C4 (adjacent to CHO).Aromatic protons on the benzene ring.Methoxy protons (OCH₃). |

| ¹³C NMR | δ >190 ppmδ ~158 ppmδ 120-150 ppmδ ~56 ppm | Aldehyde carbonyl carbon.Carbon at C6 (attached to OCH₃).Aromatic and heterocyclic carbons.Methoxy carbon. |

| IR (Infrared) | ~1690-1710 cm⁻¹ (strong)~2820, ~2720 cm⁻¹ (medium)~1600, ~1500 cm⁻¹ | C=O stretch of the aromatic aldehyde.C-H stretch of the aldehyde (Fermi doublet).C=C and C=N stretches of the quinoline ring. |

| MS (Mass Spec) | m/z = 187.06 [M]⁺m/z = 188.07 [M+H]⁺ | Molecular ion peak corresponding to the exact mass.Protonated molecular ion in ESI+. |

Structural Insights

X-ray crystallographic studies on analogous compounds, such as 2-methoxyquinoline-3-carbaldehyde, reveal that the quinoline ring system is essentially planar. The methoxy and aldehyde groups are nearly coplanar with the ring system, which facilitates π-conjugation across the molecule[4][5]. This planarity is a key feature influencing the molecule's electronic properties and its ability to interact with biological targets.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile precursor for compounds of significant biological interest.

The Quinoline Scaffold: A Privileged Heterocycle

Quinoline derivatives are of immense interest in drug discovery, forming the structural core of compounds with anti-malarial, anti-inflammatory, anti-cancer, and anti-tuberculosis properties[5][6]. The 6-methoxy substitution pattern is particularly noteworthy as it is found in natural alkaloids like quinine and is a key feature in many synthetic bioactive molecules[7]. Methoxy-substituted quinolines have been specifically identified as valuable intermediates in the synthesis of KDR kinase inhibitors, which are relevant in anti-angiogenic cancer therapy[5].

Role as a Versatile Synthetic Intermediate

The aldehyde functional group is a synthetic linchpin, enabling a wide array of chemical transformations to build molecular complexity and generate libraries of derivatives for screening.

Caption: Key derivatization pathways from the aldehyde moiety.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction yields diverse amine derivatives, a common strategy for introducing basic centers to improve pharmacokinetic properties.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid provides an attachment point for amide or ester library synthesis[8][9].

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of different functional groups.

-

Reduction: Reduction to the corresponding alcohol provides another point for further functionalization, for example, through etherification or esterification.

Potential Therapeutic Targets

Given the established bioactivity of the quinoline nucleus, derivatives of this compound are promising candidates for targeting a range of diseases. Research on functionalized methoxy quinoline derivatives has shown potential for developing new antiepileptic, anti-Alzheimer, antibacterial, and antifungal agents[10]. The presence of an aryl ring at the 2-position of the quinoline moiety, a modification accessible from this scaffold, is known to confer significant antibacterial properties[6].

Handling, Safety, and Storage

Proper handling and storage are critical to ensure user safety and maintain the chemical integrity of the compound.

Hazard Profile

Based on data for structurally similar compounds like 6-methoxyquinoline-4-carboxaldehyde, the following GHS classifications may apply[11]:

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of potentially bioactive molecules. Its straightforward synthesis, combined with the synthetic versatility of the aldehyde group and the privileged nature of the 6-methoxyquinoline scaffold, makes it an invaluable tool for researchers in drug discovery and materials science. This guide has provided the foundational knowledge—from its official name to its synthesis and potential applications—to empower scientists to fully leverage the capabilities of this potent building block in their research endeavors.

References

-

Alichem. (n.d.). 6-Methoxyquinoline-3-carboxaldehyde. Retrieved from [Link]

-

INCEMC. (n.d.). 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. Retrieved from [Link]

- Patel, R. B., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

-

PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxyquinoline-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]

-

S. Naveen, et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Benzerka, H., et al. (2014). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. incemc.ro [incemc.ro]

- 8. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 6-methoxyquinoline-2-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The structure is characterized by a methoxy group (-OCH₃) at the 6th position and a formyl (aldehyde, -CHO) group at the 3rd position of the quinoline core.

SMILES String: COC1=CC2=C(C=C1)N=C(C=C2)C=O

Molecular Formula: C₁₁H₉NO₂[1]

Molecular Weight: 187.19 g/mol [1]

CAS Number: 13669-60-8[1]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction . This powerful formylation method is widely used for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. The resulting electrophilic iminium salt then attacks the electron-rich quinoline ring.

Overall Reaction Scheme:

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative):

-

Step 1: Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent. The formation of a solid white precipitate is often observed.

-

Step 2: Formylation of 6-Methoxyquinoline: Dissolve 6-methoxyquinoline in an appropriate solvent (e.g., additional DMF or a chlorinated solvent like dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the reaction must be carried out under anhydrous conditions to prevent its decomposition and ensure a high yield of the desired product.

-

Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are exothermic. Low-temperature control is crucial to prevent side reactions and decomposition of the starting materials and products.

-

Hydrolysis: The final step involves the hydrolysis of the iminium intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with water or an aqueous base.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 6-Methoxyquinoline[2] | 2-Methoxyquinoline-3-carbaldehyde[2] |

| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₉NO | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol | 159.18 g/mol | 187.19 g/mol |

| Appearance | Likely a pale yellow to brown solid | Colorless to light yellow liquid | Colorless solid[2] |

| Melting Point | Not available | 18-20 °C | Not available |

| Boiling Point | Not available | 140-146 °C at 15 mmHg | Not available |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Insoluble in water, soluble in alcohol | Soluble in petroleum ether-ethyl acetate mixture[2] |

Spectroscopic Data (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (typically around 3.9-4.0 ppm), and a singlet for the aldehyde proton (highly deshielded, expected around 9.8-10.2 ppm). The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal, typically in the range of 190-195 ppm. The carbon of the methoxy group will appear around 55-56 ppm. The remaining nine aromatic carbons will resonate in the region of 100-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing around 1690-1710 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the methoxy group, and C=C and C=N stretching vibrations of the quinoline core.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 187). Fragmentation patterns will likely involve the loss of the formyl group (CHO) and the methoxy group (OCH₃).

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a key intermediate for the synthesis of more complex and biologically active quinoline derivatives.

The presence of the reactive aldehyde group at the 3-position allows for a variety of chemical transformations, making it a valuable building block for generating compound libraries for drug screening.

Key Reactions for Derivatization:

-

Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, allowing for the introduction of various side chains.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon framework.

-

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.

Therapeutic Potential of Quinoline-3-carbaldehyde Derivatives:

Derivatives of quinoline-3-carbaldehydes have shown promise in various therapeutic areas. For instance, certain Schiff base derivatives have demonstrated significant antimicrobial and anticancer activities. The ability to readily modify the structure of this compound allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific biological targets.

Signaling Pathway and Drug Target Interaction (Illustrative):

The diverse biological activities of quinoline derivatives stem from their ability to interact with various biological targets. For example, some quinoline-based compounds are known to intercalate into DNA, while others inhibit key enzymes involved in disease progression.

Caption: Role of this compound in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, related quinoline derivatives are known to be irritants.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in the field of drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functionality make it an attractive starting material for the generation of diverse compound libraries. Further exploration of the biological activities of its derivatives is warranted and may lead to the discovery of novel therapeutic agents for a range of diseases.

References

- CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]

-

6-Methoxyquinoline-4-carboxaldehyde. PubChem. [Link]

-

6-methoxyquinoline-4-carboxaldehyde (C11H9NO2). PubChemLite. [Link]

-

2-Methoxyquinoline-3-carbaldehyde. ResearchGate. [Link]

-

Supporting Information - ScienceOpen. [Link]

-

Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

-

6-Methoxyquinoline. PubChem. [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

2-Methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

-

6 Methoxyquinoline. mzCloud. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Suitability of infrared spectroscopy for drug checking in harm reduction centres. PubMed. [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 6-Methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of quinoline, a scaffold present in numerous biologically active molecules, this compound serves as a critical building block for the synthesis of novel therapeutic agents.[2][3] The presence of a reactive aldehyde functional group, coupled with the quinoline core, imparts a unique chemical profile that, while synthetically useful, also presents challenges regarding its stability and storage. Understanding the factors that govern the chemical integrity of this compound is paramount for ensuring the reliability and reproducibility of experimental results, as well as for maintaining the quality of compound libraries.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon fundamental principles of organic chemistry and established guidelines for the handling of aromatic aldehydes and heterocyclic compounds, this document aims to equip researchers with the knowledge necessary to preserve the integrity of this valuable reagent.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Thermo Fisher Scientific |

| Structure | A quinoline ring substituted with a methoxy group at the 6-position and a carbaldehyde group at the 3-position. | [1] |

The key structural features influencing stability are the aromatic quinoline ring, the electron-donating methoxy group, and the electrophilic aldehyde group. The aromatic system provides a degree of resonance stabilization.[4] However, the aldehyde group is inherently susceptible to oxidation.[5]

Intrinsic Stability and Potential Degradation Pathways

While specific stability studies on this compound are not extensively available in the public domain, its degradation profile can be predicted based on the known reactivity of its constituent functional groups. The primary routes of degradation are anticipated to be oxidation, and to a lesser extent, photodegradation, hydrolysis, and polymerization.

Oxidation

The most significant degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 6-methoxyquinoline-3-carboxylic acid. This process is often autocatalytic and can be initiated by atmospheric oxygen. The quinoline ring itself is relatively resistant to oxidation under normal storage conditions.[6]

Mechanism Insight: The oxidation of aldehydes can proceed via a free-radical chain reaction, which is why exposure to air and light should be minimized. The presence of trace metal impurities can also catalyze this process.

Photodegradation

Aromatic and heterocyclic compounds, including quinolines, can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[7] This can lead to complex degradation pathways, including the formation of hydroxylated byproducts.[8] While specific photostability data for this compound is lacking, it is prudent to protect the compound from light.

Causality in Experimental Choices: The use of amber vials or storage in a dark environment is a direct consequence of the potential for photolytic degradation of the quinoline ring system.

Hydrolysis

The aldehyde functional group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, or with prolonged exposure to moisture, hydrolysis of the methoxy group or other reactions could potentially occur, although this is considered a lower-risk pathway compared to oxidation.[9]

Polymerization

Aldehydes have the potential to undergo polymerization, particularly in the presence of acidic or basic catalysts.[10] For aromatic aldehydes, this is generally less of a concern than for their aliphatic counterparts under typical storage conditions.[11] However, the possibility of polymerization should not be entirely discounted, especially if the compound is stored improperly or for extended periods.

Visualizing Potential Degradation Pathways:

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for aromatic aldehydes and heterocyclic compounds.

Temperature

For long-term storage, it is recommended to store this compound at low temperatures. A storage temperature of -20°C is advisable to significantly slow down the rate of potential degradation reactions. For routine laboratory use, storage at 2-8°C in a refrigerator is acceptable for shorter periods.

| Storage Condition | Recommended Temperature | Duration |

| Long-Term | -20°C | > 1 year |

| Short-Term | 2-8°C | Weeks to months |

Note: These are general recommendations. For critical applications, it is always best to refer to the manufacturer's specific guidelines or to perform in-house stability assessments.

Atmosphere

To prevent oxidation, this compound should be stored under an inert atmosphere. This can be achieved by blanketing the compound with an inert gas such as argon or nitrogen before sealing the container. For frequent use, storing the compound in a desiccator with an inert atmosphere is a practical approach.

Light

The compound should be protected from light at all times. Use of amber glass vials or containers wrapped in aluminum foil is highly recommended. Storage in a dark cabinet or refrigerator will further minimize light exposure.

Moisture

This compound should be stored in a dry, well-ventilated place .[12] The use of a desiccator can help to minimize exposure to atmospheric moisture, which could potentially contribute to hydrolysis or act as a catalyst for other degradation reactions.

Container

The compound should be stored in a tightly sealed container to prevent the ingress of air and moisture. For solid compounds, glass vials with PTFE-lined caps are an excellent choice.

Experimental Protocol for Stability Assessment

For applications where the stability of this compound is critical, an in-house stability study is recommended. The following protocol is a general guideline based on the International Council for Harmonisation (ICH) Q1A(R2) principles.[13][14]

Objective

To evaluate the stability of this compound under defined storage conditions (e.g., long-term, accelerated) and to identify potential degradation products.

Materials

-

This compound (high purity)

-

Amber glass vials with PTFE-lined caps

-

Stability chambers (set to desired temperature and humidity)

-

HPLC system with a UV or PDA detector[15]

-

Appropriate HPLC column (e.g., C18)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Reference standards for potential degradation products (if available)

Experimental Workflow

Caption: Workflow for a stability assessment study of this compound.

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated.[15] The method must be able to separate the parent compound from its potential degradation products.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.

-

Column: A C18 column is a common choice for aromatic compounds.

-

Detection: The wavelength for UV detection should be chosen at the λmax of this compound to ensure maximum sensitivity.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a valuable but potentially labile compound. Its stability is primarily threatened by oxidation of the aldehyde moiety. By understanding the inherent chemical reactivity of this molecule and implementing appropriate storage and handling procedures, researchers can significantly mitigate the risk of degradation. The key to preserving the integrity of this compound is to store it at low temperatures, under an inert atmosphere, and protected from light and moisture. For critical applications, conducting a formal stability study is the most robust approach to ensure the quality and reliability of this important synthetic building block.

References

-

Wikipedia. (2024). Quinoline. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aldehydes, Screening. NIOSH Manual of Analytical Methods (NMAM), 4th ed. DHHS (NIOSH) Publication 94-113. Retrieved from [Link]

- Al-Nuri, M. A. (1999). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. Journal of the Chemical Society, Perkin Transactions 2, (12), 2739-2743.

- Aso, C., Tagami, S., & Kunitake, T. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Macromolecules, 2(4), 414-417.

- Kochany, J., & Maguire, R. J. (1994).

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Sallal, M. (2016). Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). International Journal of Research Studies in Biosciences, 4(5), 53-59.

- Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.

-